3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one: is a heterocyclic compound with an intriguing structure. Let’s break it down:
Pyrazolo[1,5-a]pyrimidin-5-one: This core scaffold consists of a pyrimidine ring fused with a pyrazole ring. The “5-one” part indicates a ketone functional group at position 5.
3-Bromo-7-methyl: The bromine atom at position 3 and the methyl group at position 7 add further complexity.
Preparation Methods
Synthetic Routes:: One efficient synthetic route involves the Suzuki–Miyaura cross-coupling reaction starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one .
Reaction Conditions:: The Suzuki–Miyaura cross-coupling typically employs a palladium catalyst, an aryl or heteroaryl boronic acid, and a base in an organic solvent. Microwave-assisted reactions have been successful in achieving high yields.
Industrial Production:: While industrial-scale production methods are not widely documented, research efforts continue to optimize synthetic routes for large-scale production.
Chemical Reactions Analysis
Reactivity::
Oxidation: The ketone group (5-one) can undergo oxidation reactions.
Substitution: The bromine atom (at position 3) is susceptible to nucleophilic substitution.
Reduction: Reduction of the ketone group or the bromine substituent is feasible.
Bromine sources: for substitution reactions.
Hydride reagents: for reduction.
Oxidizing agents: for oxidation.
Major Products:: The specific products depend on the reaction conditions and substituents. For example, reduction could yield the corresponding alcohol, while substitution might lead to various aryl-substituted derivatives.
Scientific Research Applications
Chemistry::
Building Block: Researchers use this scaffold as a building block for designing novel compounds due to its unique structure.
Fluorescent Probes: Some derivatives exhibit interesting fluorescence properties.
CDK2 Inhibition: Recent studies have identified pyrazolo[1,5-a]pyrimidines as novel CDK2 inhibitors with promising anti-proliferative activity against cancer cell lines.
TRK Kinase Inhibitors: Scaffold hopping led to the synthesis of pyrazolo[3,4-b]pyridine derivatives targeting tropomyosin receptor kinases (TRKs).
Drug Discovery: The compound’s unique structure makes it attractive for drug discovery programs.
Mechanism of Action
The exact mechanism of action remains an active area of research. its effects likely involve interactions with cellular targets, possibly related to CDK2 inhibition or other signaling pathways.
Comparison with Similar Compounds
While there are no direct analogs, the pyrazolo[1,5-a]pyrimidine scaffold shares features with other fused heterocycles. Its distinct fusion pattern sets it apart from related compounds.
Properties
Molecular Formula |
C7H6BrN3O |
---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
3-bromo-7-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H6BrN3O/c1-4-2-6(12)10-7-5(8)3-9-11(4)7/h2-3H,1H3,(H,10,12) |
InChI Key |
UIZGXQGUTBPVGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C(C=NN12)Br |
Origin of Product |
United States |
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